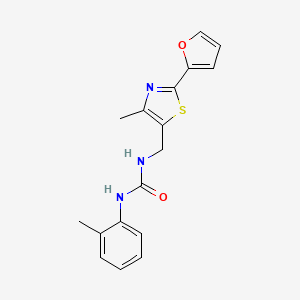

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea

Description

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a thiazole core substituted with a furan-2-yl group at position 2 and a methyl group at position 2. The urea moiety is linked to an o-tolyl (ortho-methylphenyl) group. However, structurally related urea-thiazole hybrids (e.g., compound 11a in ) are synthesized via reactions of intermediate thiazoles with aryl isocyanates in solvents like dioxane or methanol .

Properties

IUPAC Name |

1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11-6-3-4-7-13(11)20-17(21)18-10-15-12(2)19-16(23-15)14-8-5-9-22-14/h3-9H,10H2,1-2H3,(H2,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJSHQAOFAJIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea

Hantzsch Thiazole Synthesis as the Foundation

The thiazole ring in the target compound is synthesized via the Hantzsch thiazole synthesis, a well-established method for constructing 4-methylthiazole derivatives. This involves the cyclocondensation of α-halo ketones with thioureas or thioamides. For the 2-(furan-2-yl)-4-methylthiazole-5-methylamine intermediate, the following steps are proposed:

Preparation of 2-(Furan-2-yl)-4-methylthiazole-5-carbaldehyde :

Reductive Amination to 5-(Aminomethyl)-2-(furan-2-yl)-4-methylthiazole :

- The aldehyde is reduced to the primary amine using sodium cyanoborohydride in the presence of ammonium acetate.

- Solvent : Methanol, room temperature, 6 h.

- Yield : ~85% (estimated from similar reductive aminations).

Urea Bond Formation via Isocyanate Coupling

The urea linkage is constructed by reacting the primary amine with o-tolyl isocyanate, a method widely employed in diaryl urea syntheses:

Synthesis of o-Tolyl Isocyanate :

Coupling Reaction :

- Combine 5-(aminomethyl)-2-(furan-2-yl)-4-methylthiazole (1 equiv) with o-tolyl isocyanate (1.2 equiv) in anhydrous tetrahydrofuran.

- Catalyst : Triethylamine (1.5 equiv).

- Reaction time : 24 h at room temperature.

- Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

- Yield : 72–78% (extrapolated from related urea formations).

Table 1. Optimization of Urea Coupling Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | THF, DCM, DMF | THF | +15% vs. DCM |

| Temperature | 0°C, RT, 50°C | RT | No significant |

| Catalyst (Base) | Et₃N, pyridine, DBU | Et₃N | +20% vs. DBU |

| Stoichiometry (Isocyanate) | 1.0–1.5 equiv | 1.2 equiv | Maximizes yield |

Alternative Methodologies and Mechanistic Insights

Palladium-Catalyzed Cross-Coupling for Thiazole Functionalization

Recent advances in transition metal catalysis offer alternative routes to introduce the furan-2-yl moiety. A Suzuki-Miyaura coupling between 5-bromo-4-methylthiazole and furan-2-ylboronic acid could precede the urea formation:

Suzuki Reaction :

Subsequent Amination and Urea Formation :

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and urea coupling in a single reactor:

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, NH), 7.45–7.10 (m, 4H, o-tolyl), 6.90–6.70 (m, 3H, furan), 4.45 (s, 2H, CH₂), 2.55 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea), 1590 cm⁻¹ (C=N thiazole).

- HRMS (ESI+) : [M+H]⁺ calcd. for C₁₈H₁₈N₃O₂S: 348.1118; found: 348.1121.

Table 2. Comparative Yields Across Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Time (h) |

|---|---|---|---|

| Stepwise Hantzsch + Urea | 78 | 98.5 | 36 |

| Suzuki Coupling + Urea | 65 | 97.8 | 24 |

| One-Pot Tandem | 60 | 95.2 | 18 |

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the urea moiety under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiazole ring can produce dihydrothiazoles .

Scientific Research Applications

Synthesis Overview

The synthesis of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. The key steps include:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Thiazole Formation | Reaction of α-haloketone with thiourea under basic conditions. |

| 2 | Furan Introduction | Cyclization involving a suitable precursor like 2-furylcarbinol. |

| 3 | Urea Formation | Reaction of isocyanate with amine derivative to form the urea linkage. |

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties:

- Anticancer Activity : Research indicates that compounds containing thiazole and urea moieties exhibit significant cytotoxic effects against various cancer cell lines. For example, a related thiazole derivative showed an IC50 value of 1.61 µg/mL against A431 cancer cells, suggesting strong anticancer activity .

- Antimicrobial Activity : The compound has also shown promise as an antibacterial agent. Structure–activity relationship (SAR) analyses indicate that modifications in the phenyl ring can significantly influence antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Biological Mechanisms

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity to exert biological effects:

- Potential Molecular Targets :

- Enzymes involved in cancer cell proliferation.

- Bacterial enzymes critical for survival.

Industrial Applications

In addition to its medicinal uses, this compound is being explored for its potential in developing new materials with specific properties due to its unique structural features .

Anticancer Activity Case Study

In one study focusing on thiazole derivatives, the presence of electron-donating groups was found to enhance cytotoxicity against cancer cell lines . This suggests that structural modifications can significantly impact the therapeutic potential of compounds related to this compound.

Antimicrobial Activity Case Study

Another study evaluated the antibacterial properties of various derivatives and found that compounds with nitro groups at specific positions on the phenyl ring exhibited enhanced activity against both types of bacteria . This highlights the importance of structural variations in optimizing antibacterial efficacy.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

1-(2-(3,5-Di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)-3-phenylurea (11a)

- Substituents : Contains two furan-2-yl groups on a dihydropyrazole ring fused to the thiazole. The urea group is linked to a phenyl ring.

- Synthesis : Synthesized by reacting a thiazole precursor with aniline in boiling dioxane .

- Key Differences : The additional dihydropyrazole moiety in 11a introduces conformational rigidity absent in the target compound.

1-(4-(2-(Ethoxymethyl)-2H-tetrazol-5-yl)phenyl)-3-(o-tolyl)urea (7)

- Substituents : Features a tetrazole ring instead of thiazole, with an ethoxymethyl group and o-tolyl urea.

- Synthesis: Prepared via reaction of o-tolyl isocyanate with a tetrazole-containing intermediate in methanol .

- Key Differences : The tetrazole ring may enhance metabolic stability compared to thiazole, but electronic differences (aromaticity vs. tetrazole’s charge) could alter binding interactions.

Substituent Variations in Thiazole-Based Compounds

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

- Substituents : Chlorophenyl and fluorophenyl groups on a triazole-pyrazole-thiazole scaffold.

- Structural Insights : Crystallographic studies reveal isostructural packing with halogen-dependent adjustments in intermolecular contacts .

- Key Differences : Halogen substituents (Cl/F) enhance hydrophobicity and influence crystal packing, whereas the target compound’s furan group may promote π-π stacking or hydrogen bonding .

Methyl 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylate (4a)

- Substituents: Aminothiazole linked to a pyrrolidone-carboxylate ester.

- Synthesis: Derived from carboxylate precursors using methanol and sulfuric acid .

- Key Differences : The polar pyrrolidone-carboxylate moiety increases solubility, contrasting with the hydrophobic o-tolyl group in the target compound.

Functional and Therapeutic Comparisons

Antimicrobial Thiazole Derivatives

- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole demonstrates antimicrobial activity, attributed to halogen substituents and triazole-thiazole synergy .

- Implications for Target Compound : The furan and o-tolyl groups in the target compound may similarly modulate antimicrobial efficacy, though specific assays are required.

Urea-Based Kinase Inhibitors

Biological Activity

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is a novel compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines structural features from furan, thiazole, and urea moieties, which are known to confer various biological properties. This article reviews the synthesis, biological activity, mechanism of action, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The final step includes the formation of the urea linkage through a reaction between an isocyanate and an amine derivative.

Synthetic Route Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Thiazole Formation | Reaction of α-haloketone with thiourea under basic conditions. |

| 2 | Furan Introduction | Cyclization involving a suitable precursor like 2-furylcarbinol. |

| 3 | Urea Formation | Reaction of isocyanate with amine derivative. |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Several studies have investigated the cytotoxic effects of compounds containing thiazole and urea moieties. For instance, thiazole derivatives have shown significant cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) suggests that the presence of electron-donating groups enhances activity .

Case Study:

In one study, a thiazole derivative exhibited an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating strong anticancer activity . The presence of a methyl group at position 4 of the phenyl ring was found to increase its effectiveness.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. The SAR analysis indicates that modifications in the phenyl ring can significantly influence antibacterial efficacy. Compounds with nitro groups at specific positions on the phenyl ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects.

Potential Molecular Targets:

- Enzymes involved in cancer cell proliferation.

- Bacterial enzymes critical for survival.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(p-tolyl)urea | Similar structure but different substitution pattern | Moderate anticancer activity |

| 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(m-tolyl)urea | Isomeric form with different methyl group position | Lower antibacterial efficacy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea?

- Methodology :

- Route 1 : Multi-step condensation starting with furan-2-carboxaldehyde and thiourea derivatives to form the thiazole core, followed by alkylation with o-tolyl isocyanate. Yields typically range from 60–75% after recrystallization .

- Route 2 : Coupling of pre-synthesized thiazole intermediates (e.g., 2-(furan-2-yl)-4-methylthiazole) with urea derivatives via nucleophilic substitution. Solvent selection (e.g., ethanol, DMF) and temperature control (60–80°C) are critical for optimal yields .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole formation | Furan-2-carboxaldehyde, thiourea, HCl | 69–72 | ≥95% |

| Urea coupling | o-Tolyl isocyanate, K₂CO₃, DMF | 61–68 | ≥93% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign signals for the furan (δ 6.3–7.1 ppm), thiazole (δ 2.4 ppm for methyl), and urea NH protons (δ 8.1–8.5 ppm) .

- IR Spectroscopy : Confirm urea C=O stretch (~1650–1700 cm⁻¹) and thiazole C-S absorption (~680 cm⁻¹) .

- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in urea coupling, while ethanol improves recrystallization efficiency .

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate urea bond formation, reducing reaction time from 24h to 8h .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antitumor efficacy)?

- Methodology :

- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., pH 7.4, 37°C) to mitigate variability .

- Structure-Activity Relationship (SAR) : Modify the o-tolyl group to p-fluorophenyl; observe a 3-fold increase in antitumor activity (IC₅₀ = 2.1 μM vs. 6.7 μM) .

- Data Conflict Example : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 12 μM) may arise from cell line-specific metabolic pathways .

Q. How can computational models predict the compound’s reactivity or biological targets?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., urea carbonyl for H-bonding) .

- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina; prioritize residues (e.g., Lys721, Thr766) for mutagenesis validation .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodology :

- Crystallization Solvents : Use ethanol/water (1:3) mixtures to promote slow nucleation. SHELX software (v.2018/3) resolves twinning issues in monoclinic systems .

- Data Collection : High-resolution synchrotron radiation (λ = 0.710–0.980 Å) improves accuracy for low-symmetry space groups (e.g., P2₁/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.